1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a methylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound followed by the introduction of the amino and methylthio groups. One common method involves the bromination of 1-(3-Amino-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), and room temperature.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-2-(methylthio)phenyl)propan-2-one:
1-(3-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(3-Amino-2-(methylthio)phenyl)-1-iodopropan-2-one:
Uniqueness
1-(3-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and medicinal chemistry, where the bromine atom can be selectively substituted or modified to achieve desired outcomes.
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(3-amino-2-methylsulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,12H2,1-2H3 |
InChI Key |
MLKQWYKNZFJFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)SC)Br |
Origin of Product |
United States |
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